Diethyl 2,2'-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate
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Overview
Description
Diethyl 2,2’-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate is a chemical compound with the molecular formula C8H14N4O6 and a molecular weight of 262.22 g/mol . This compound is known for its unique structure, which includes two diethyl ester groups and a dihydrazinecarboxylate moiety connected through a 1,2-dioxoethane linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate typically involves the reaction of diethyl oxalate with hydrazine derivatives under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are carefully monitored to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted hydrazinecarboxylates and oxalate derivatives .
Scientific Research Applications
Diethyl 2,2’-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 2,2’-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and proteins, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Diethyl oxalate
- Hydrazinecarboxylate derivatives
- Oxalate esters
Uniqueness
Diethyl 2,2’-(1,2-dioxoethane-1,2-diyl)dihydrazinecarboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53184-87-5 |
---|---|
Molecular Formula |
C8H14N4O6 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl N-[[2-(2-ethoxycarbonylhydrazinyl)-2-oxoacetyl]amino]carbamate |
InChI |
InChI=1S/C8H14N4O6/c1-3-17-7(15)11-9-5(13)6(14)10-12-8(16)18-4-2/h3-4H2,1-2H3,(H,9,13)(H,10,14)(H,11,15)(H,12,16) |
InChI Key |
HDNSYHLQRGCGLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)C(=O)NNC(=O)OCC |
Origin of Product |
United States |
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